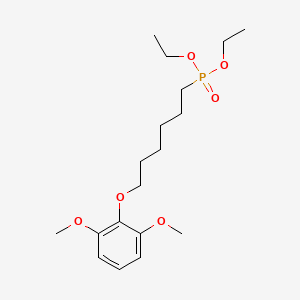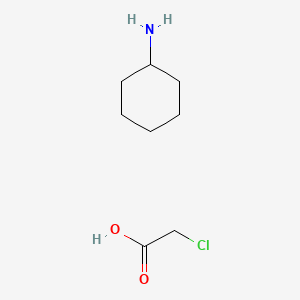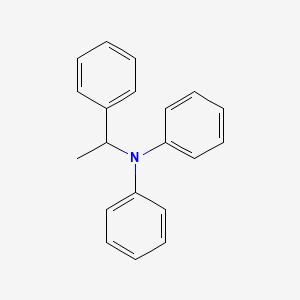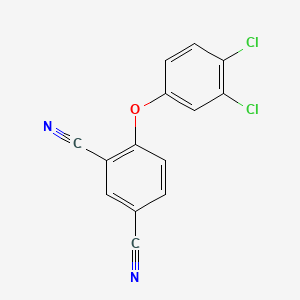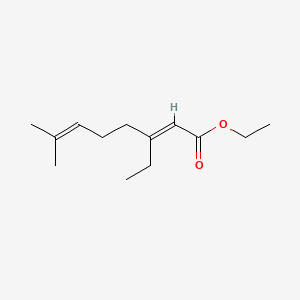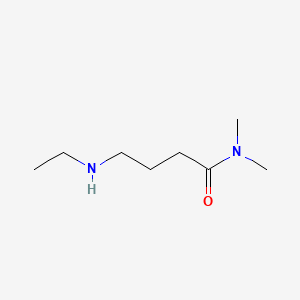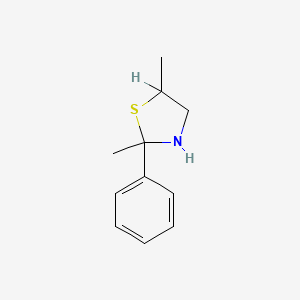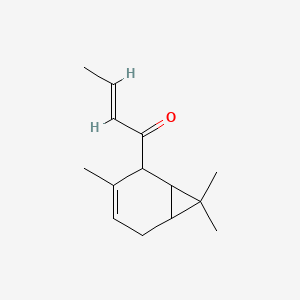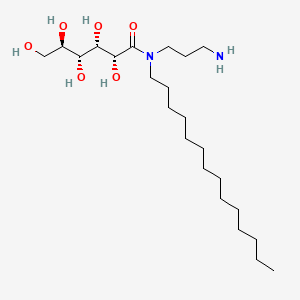
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide est un composé qui appartient à la classe des gluconamides. Il se caractérise par la présence d’une longue chaîne tétradécyle et d’un groupe aminopropyle liés à la structure de base du gluconamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide implique généralement la réaction de l’acide D-gluconique avec la tétradécylamine et la 3-aminopropylamine. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité. Le processus peut impliquer des étapes telles que l’estérification, l’amidation et la purification pour obtenir le composé final.
Méthodes de production industrielle
Dans un environnement industriel, la production de this compound peut impliquer des réactions à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. L’utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. Les méthodes industrielles se concentrent également sur la rentabilité et la capacité de production pour répondre à la demande de ce composé dans diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes aminopropyle et tétradécyle peuvent participer à des réactions de substitution avec d’autres entités chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de this compound comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour garantir la spécificité et le rendement.
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction. Par exemple, l’oxydation peut produire des oxydes, la réduction peut produire des amines réduites et les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications dans la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules et de matériaux complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique dans diverses affections médicales.
Industrie : Il est utilisé dans la formulation de tensioactifs, d’émulsifiants et d’autres produits industriels.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial products.
Mécanisme D'action
Le mécanisme d’action de N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminopropyle peut interagir avec les membranes biologiques, les protéines et les enzymes, ce qui entraîne divers effets biologiques. La longue chaîne tétradécyle améliore la capacité du composé à s’intégrer dans les bicouches lipidiques, affectant la fluidité et la fonction de la membrane.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-Aminopropyl)-N-dodécyl-D-gluconamide : Structure similaire avec une chaîne dodécyle plus courte.
N-(3-Aminopropyl)-N-hexadécyl-D-gluconamide : Structure similaire avec une chaîne hexadécyle plus longue.
N-(3-Aminopropyl)-N-octadécyl-D-gluconamide : Structure similaire avec une chaîne octadécyle encore plus longue.
Unicité
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide est unique en raison de sa longueur de chaîne spécifique, qui offre un équilibre entre l’hydrophobicité et l’hydrophilie. Cet équilibre améliore sa solubilité et son interaction avec les membranes biologiques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
93840-73-4 |
|---|---|
Formule moléculaire |
C23H48N2O6 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide |
InChI |
InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(17-14-15-24)23(31)22(30)21(29)20(28)19(27)18-26/h19-22,26-30H,2-18,24H2,1H3/t19-,20-,21+,22-/m1/s1 |
Clé InChI |
UAVRZMKKFUTHLG-YUMYIRISSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


